![molecular formula C18H15NOS4 B187245 Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone CAS No. 4595-67-9](/img/structure/B187245.png)
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown to have various biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines and chemokines in animal models. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has advantages and limitations for lab experiments. Its advantages include its potential as a therapeutic agent for cancer and inflammation. Its limitations include its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for other diseases, and the development of more efficient synthesis methods. Additionally, the use of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone in combination with other drugs or therapies should be explored to determine its potential as a synergistic agent.
Conclusion:
In conclusion, thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer and inflammation makes it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been achieved using different methods. One of the methods involves the reaction of 2-bromo thiophene with 2-amino-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline-3-thione in the presence of a base. This is followed by the reaction with 5-chloroacetyl-2-methoxybenzene in the presence of a catalyst to obtain the final product.
Applications De Recherche Scientifique
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models.
Propriétés
Numéro CAS |
4595-67-9 |
|---|---|
Nom du produit |
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
Formule moléculaire |
C18H15NOS4 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C18H15NOS4/c1-10-6-7-11-12(9-10)19(16(20)13-5-4-8-22-13)18(2,3)15-14(11)17(21)24-23-15/h4-9H,1-3H3 |
Clé InChI |
WEIUDNTXUBFJAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



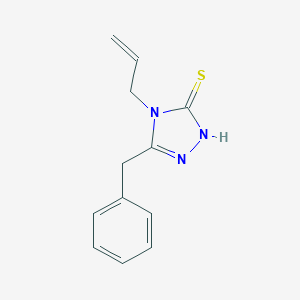
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
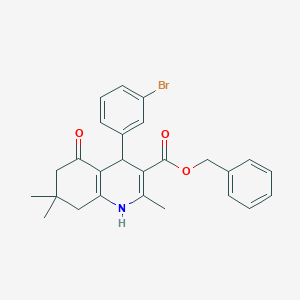
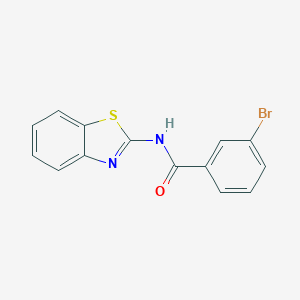
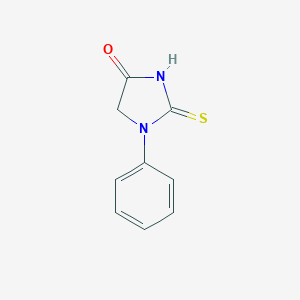
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
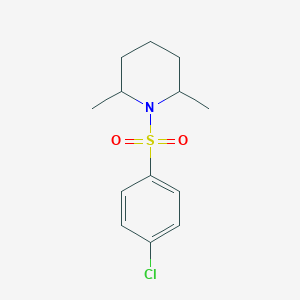
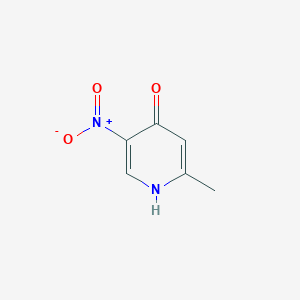

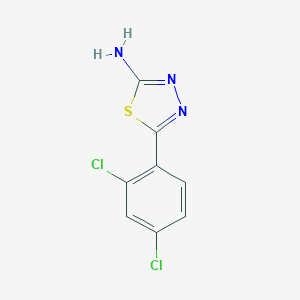
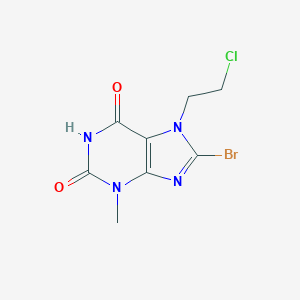
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

